Scientific Field: Organic Chemistry
Summary of Application: Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products.
Results or Outcomes: The major products of the thermolysis and aquathermolysis reactions are 1-methylcyclopentene and phenol.
Scientific Field: Catalysis and Green Chemistry
Summary of Application: Cyclohexyl phenyl ether is used in a palladium-catalyzed reductive insertion of alcohols into aryl ether bonds.
Methods of Application: The aromatic C-O bond is cleaved by reductive solvolysis, which is initiated by Pd-catalyzed partial hydrogenation of one phenyl ring to form an enol ether. The enol ether reacts rapidly with alcohols to form a ketal, which generates 1-cyclohexenyl-O-R by eliminating phenol or an alkanol.
Results or Outcomes: The process results in the cleavage of the C-O bond of aryl ethers (diphenyl ether and cyclohexyl phenyl ether) by alcohols (R-OH) in H2.
Cyclohexyl phenyl ether is an organic compound with the chemical formula . It consists of a cyclohexyl group attached to a phenyl group via an ether linkage. This compound is characterized by its colorless liquid form and is known for its applications in various industrial processes, particularly in the synthesis of other organic compounds and as a solvent.
Cyclohexyl phenyl ether can be synthesized through several methods:
Studies on the interactions involving cyclohexyl phenyl ether primarily focus on its reactivity under different catalytic conditions. For example, its behavior during acid-catalyzed alkylation reactions reveals insights into its stability and reactivity profiles compared to similar ethers. Additionally, investigations into its thermolysis provide valuable data on its degradation pathways and product formation under thermal stress .
Several compounds share structural similarities with cyclohexyl phenyl ether. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclopentyl phenyl ether | Cyclopentane ring + Phenol | Smaller ring size leads to different reactivity. |
Phenethyl alcohol | Ethanol + Phenol | Lacks the cyclic structure; used mainly as an alcohol. |
Cyclobutyl phenyl ether | Cyclobutane ring + Phenol | Smaller cyclic structure affects stability and reactivity. |
Benzene | Aromatic hydrocarbon | No ether linkage; serves different industrial roles. |
Cyclohexyl phenyl ether's unique combination of a six-membered cyclic structure with an aromatic component allows it to exhibit distinct chemical behaviors compared to these similar compounds.
Flammable;Irritant